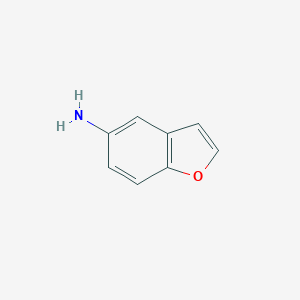

1-Benzofuran-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOLCSICTCPZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363114 | |

| Record name | 1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58546-89-7 | |

| Record name | 1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminobenzo[b]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzofuran-5-amine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

1-Benzofuran-5-amine, a key heterocyclic amine, serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds. Its unique benzofuran scaffold is a recurring motif in numerous natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and potential therapeutic applications of this compound, with a focus on its role in the development of novel antitumor agents through mechanisms such as tubulin polymerization inhibition and kinase modulation.

Chemical Properties and Structure

This compound, also known as 5-aminobenzofuran, is a solid or liquid at room temperature, indicative of a melting point near ambient conditions.[1] It is characterized by the fusion of a benzene ring and a furan ring, with an amine group substituted at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Aminobenzofuran, Benzofuran-5-ylamine | |

| CAS Number | 58546-89-7 | [2][3] |

| Molecular Formula | C₈H₇NO | [2][3] |

| Molecular Weight | 133.15 g/mol | [2][3] |

| Boiling Point | 259.8 °C | [3] |

| Physical Form | Solid or liquid | [1] |

| SMILES | C1=CC2=C(C=CO2)C=C1N | [2] |

| InChI Key | GMOLCSICTCPZCU-UHFFFAOYSA-N | [2] |

Synthesis and Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Although specific experimental spectra for this compound are not detailed in the provided search results, general spectral features for the benzofuran scaffold are well-documented.[5][6][7][8]

-

¹H NMR: The proton NMR spectrum of the parent benzofuran shows characteristic signals for the aromatic and furan ring protons.[7] For this compound, the presence of the amine group would influence the chemical shifts of the protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, as well as C-H, C=C, and C-O stretching vibrations of the benzofuran ring system.[8][9]

-

Mass Spectrometry: Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzofuran structure.[5]

Biological Activity and Therapeutic Potential

Benzofuran derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] this compound, as a key intermediate, is instrumental in the synthesis of more complex molecules with targeted therapeutic actions.[10]

Antitumor Activity

The benzofuran scaffold is a core component of several potent antitumor agents. The mechanism of action for many of these derivatives involves the disruption of critical cellular processes in cancer cells.

Several benzofuran-containing compounds have been identified as inhibitors of tubulin polymerization.[12][13][14] Microtubules, dynamic polymers of tubulin, are essential for cell division, and their disruption leads to mitotic arrest and apoptosis. Benzofuran derivatives can bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This mechanism is a validated strategy in cancer chemotherapy.

References

- 1. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]

- 2. This compound | C8H7NO | CID 1477152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58546-89-7 | ICA54689 | Biosynth [biosynth.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzofuran(271-89-6) 1H NMR [m.chemicalbook.com]

- 8. This compound(58546-89-7)FT-IR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Characterization of 1-Benzofuran-5-amine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the physicochemical properties of 1-Benzofuran-5-amine (CAS No. 58546-89-7), a key intermediate in the synthesis of pharmacologically active molecules.[1][2] The guide outlines standard experimental protocols for its characterization and contextualizes its importance in medicinal chemistry.

Introduction

This compound is a heterocyclic aromatic amine belonging to the benzofuran class of compounds.[3] Molecules containing the benzofuran scaffold are ubiquitous in nature and are known to exhibit a wide range of biological activities, including antitumor, antibacterial, anti-oxidative, and antiviral properties.[4][5] Specifically, this compound serves as a critical building block in the synthesis of complex therapeutic agents.[1] Its chemical structure is foundational for creating substituted pyrimidines, which are investigated as multi-targeted agents against cancer, such as receptor tyrosine kinase and microtubule inhibitors.[1] A thorough understanding of its physicochemical properties is therefore essential for its effective use in synthetic chemistry and drug development.

Physicochemical Properties

Table 1: General and Computational Properties of this compound

| Property | Value | Source |

| CAS Number | 58546-89-7 | [3] |

| Molecular Formula | C₈H₇NO | [3][6] |

| Molecular Weight | 133.15 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Aminobenzofuran, Benzofuran-5-ylamine | [2] |

| Predicted logP (XlogP) | 1.6 | [3][6] |

Table 2: Physical Properties (Experimental Data Not Available)

| Property | Value | Notes |

| Melting Point | Not available | Described as a solid or liquid. For comparison, the related compound 1-benzofuran-5-yl methyl ether has a melting point of 31-33 °C.[7] |

| Boiling Point | Not available | For comparison, the parent compound Benzofuran has a boiling point of 174 °C at 760 mmHg.[8][9] |

| Aqueous Solubility | Not available | Aromatic amines generally have low solubility in water but are soluble in acidic solutions.[8] |

| pKa | Not available | As an aromatic amine, it is expected to be a weak base. The pKa of the conjugate acid is required for full characterization. |

Experimental Protocols for Physicochemical Characterization

To address the gaps in experimental data, the following standard methodologies are recommended for the full physicochemical characterization of this compound.

The general workflow for characterizing a chemical entity like this compound involves sequential determination of its fundamental properties.

Caption: General experimental workflow for physicochemical analysis.

The melting point provides a crucial indication of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

-

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded.

-

Apparatus: Melting point apparatus (e.g., DigiMelt, Mel-Temp) or a Thiele tube setup, capillary tubes.

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.

-

Packing: Gently tap the open end of a capillary tube into the sample to collect a small amount. Compact the sample to a height of 2-4 mm at the sealed bottom of the tube.

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Perform a rapid preliminary run by heating at a high rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

-

Allow the apparatus to cool to at least 10°C below the approximate melting point.

-

Prepare a new sample and heat slowly, at a rate of 1-2 °C/minute, through the expected melting range.

-

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This range is the melting point.

-

The solubility of this compound in water, acidic, and basic solutions determines its behavior in biological systems and informs formulation strategies.

-

Principle: The solubility of an amine is highly dependent on pH. In acidic solutions, the basic amine group is protonated to form a more water-soluble ammonium salt.

-

Procedure:

-

Water Solubility:

-

Add a small, measured amount of the compound (e.g., 25 mg) to a test tube.

-

Add deionized water (e.g., 0.75 mL) in small portions, vortexing or shaking vigorously after each addition.

-

Observe for dissolution. Test the resulting solution's pH with pH paper. An amine should yield a basic pH (typically > 8).

-

-

Acid Solubility (5% HCl):

-

To a test tube with an undissolved sample in water, or to a fresh sample, add 5% aqueous HCl solution portion-wise.

-

Vigorous shaking should follow each addition.

-

Observation of dissolution indicates the formation of the water-soluble hydrochloride salt, confirming the basic nature of the amine.

-

-

Base Solubility (5% NaOH):

-

Add 5% aqueous NaOH solution to a fresh sample.

-

Amines are typically insoluble in basic solutions as the free base form is favored.

-

-

Caption: Relationship between pH and the solubility of an amine.

The pKa value quantifies the basicity of the amine. For a base, the pKa refers to the dissociation constant of its conjugate acid (R-NH₃⁺).

-

Principle: The pKa can be determined by monitoring changes in a physical property (e.g., UV-Vis absorbance or pH) as the compound is titrated with an acid or base.

-

Method 1: Potentiometric Titration:

-

Dissolve a precise amount of this compound in a suitable solvent mixture (e.g., ethanol-water) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

Method 2: UV-Vis Spectrophotometry:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Prepare solutions of this compound of the same concentration in each buffer.

-

Measure the UV-Vis absorbance spectrum for each solution. The aromatic rings in the protonated and free-base forms will likely have different absorbance maxima.

-

The pKa can be calculated by plotting the absorbance at a chosen wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.

-

The octanol-water partition coefficient (logP or logD at a specific pH) is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Principle (Shake-Flask Method): The compound is partitioned between two immiscible phases, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for logD). The concentration of the compound in each phase is measured at equilibrium, and the logP is the logarithm of the ratio of the concentrations.

-

Procedure:

-

Phase Preparation: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours and then separating the phases.

-

Partitioning:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Shake or agitate the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the phases.

-

Allow the phases to separate completely, often aided by centrifugation.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase (n-octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the partition coefficient: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].

-

The logP (or logD) is the base-10 logarithm of P.

-

-

Role in Medicinal Chemistry and Synthesis

This compound is not typically an end-product but rather a versatile starting material or intermediate. Its primary amine group allows for a wide range of chemical transformations, making it a valuable scaffold for building more complex, biologically active molecules.

Caption: Role as a key intermediate in bioactive compound synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | C8H7NO | CID 1477152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]

An In-depth Technical Guide to 1-Benzofuran-5-amine (CAS: 58546-89-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-5-amine, a key heterocyclic amine, serves as a pivotal building block in the synthesis of a variety of pharmacologically active molecules. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, with a particular focus on its role as a crucial intermediate in the development of pharmaceutical agents. While extensive research exists for benzofuran derivatives, this guide consolidates the available technical data for the parent amine, highlighting its significance in drug discovery and development.

Chemical and Physical Properties

This compound is a solid or liquid at room temperature with a characteristic boiling point of 259.8 °C.[1] It is an organic solvent and a versatile synthetic intermediate.[1]

| Property | Value | Reference(s) |

| CAS Number | 58546-89-7 | [2] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 5-Aminobenzofuran, Benzofuran-5-ylamine, 5-Benzofuranamine | - |

| Boiling Point | 259.8 °C | [1] |

| Physical Form | Solid or liquid | - |

| InChI | InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | [3] |

| InChIKey | GMOLCSICTCPZCU-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC2=C(C=CO2)C=C1N | [4] |

Spectral Data

| Adduct | m/z |

| [M+H]⁺ | 134.06004 |

| [M+Na]⁺ | 156.04198 |

| [M-H]⁻ | 132.04548 |

| [M+NH₄]⁺ | 151.08658 |

| [M+K]⁺ | 172.01592 |

| [M]⁺ | 133.05221 |

| [M]⁻ | 133.05331 |

Data from PubChemLite.[4]

Synthesis

A common route to 5-aminobenzofuran derivatives involves a multi-step synthesis starting from salicylaldehyde. While a direct protocol for this compound is not detailed in the provided search results, a general pathway can be inferred from the synthesis of the related compound, ethyl 5-aminobenzofuran-2-carboxylate.

General Synthetic Pathway for 5-Aminobenzofuran Derivatives

Caption: General synthetic workflow for 5-aminobenzofuran derivatives.

Experimental Protocol for a Related Compound: Ethyl 5-aminobenzofuran-2-carboxylate

The synthesis of the closely related ethyl 5-aminobenzofuran-2-carboxylate provides a relevant experimental framework.[5]

Step 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde

-

Salicylaldehyde is dissolved in acetic acid.

-

Nitric acid is added at 0°C.

Step 2: Synthesis of ethyl 5-nitrobenzofuran-2-carboxylate

-

To a solution of 2-hydroxy-5-nitrobenzaldehyde in N-methyl pyrrolidine (NMP), sodium carbonate is added and stirred.

-

Ethyl bromoacetate is then added, and the mixture is stirred overnight at 100°C.

Step 3: Synthesis of ethyl 5-aminobenzofuran-2-carboxylate

-

The nitro group of ethyl 5-nitrobenzofuran-2-carboxylate is reduced to the corresponding amine.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its primary application lies in its use as a precursor for molecules with therapeutic potential, particularly in the fields of oncology and neurology.

Intermediate in the Synthesis of Vilazodone

This compound is a key building block for the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. The synthesis of Vilazodone involves the coupling of a 5-(1-piperazinyl)-benzofuran intermediate, derived from a 5-aminobenzofuran precursor, with a 3-(4-chlorobutyl)-5-cyanoindole moiety.[6][7][8]

Caption: Role of 5-aminobenzofuran derivatives in Vilazodone synthesis.

Experimental Protocol: Condensation Step in Vilazodone Synthesis

-

Dissolve 3-(4-chlorobutyl)-5-cyanoindole and the 5-(1-piperazinyl)-benzofuran-2-carboxamide intermediate in dimethylformamide (DMF).

-

Heat the reaction mixture to 100 °C and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and precipitate the crude product in water.[6]

Scaffold for Novel Therapeutic Agents

The benzofuran nucleus is a common feature in a wide range of biologically active compounds. Derivatives of benzofuran have shown promise as:

-

Antitumor Agents: The inherent chemical structure of this compound makes it an excellent building block for creating substituted pyrimidines, which are being investigated as receptor tyrosine kinase inhibitors and microtubule inhibitors.[9] While specific data for this compound is lacking, numerous studies have demonstrated the potent anticancer activity of various benzofuran derivatives against a range of cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar to nanomolar range.[3][10][11][12]

-

Antimicrobial Agents: this compound has been reported to have potent antibacterial activity against Gram-positive bacteria.[13] It is suggested to act as an antimicrobial agent at concentrations of 15 mg/L or higher with a contact time of 20 minutes or more.[13] The broader class of benzofuran derivatives has been extensively studied for antibacterial and antifungal properties.[14][15][16]

Biological Activity and Mechanism of Action

While this compound itself has not been extensively profiled for its biological activity, its structural motif is present in compounds with known mechanisms of action.

-

Potential as a Kinase Inhibitor Scaffold: The benzofuran core is found in molecules that act as inhibitors of various kinases, including receptor tyrosine kinases like EGFR.[17][18] The development of novel benzofuran-indole hybrids has identified potent and selective EGFR inhibitors.[17]

-

Foundation for Microtubule Targeting Agents: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, a key mechanism for anticancer drugs.[19][20] These compounds can induce cell cycle arrest and apoptosis in cancer cells.

It is important to note that the biological activity of benzofuran derivatives is highly dependent on the nature and position of their substituents. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its utility as a precursor to the antidepressant Vilazodone underscores its importance in drug manufacturing. Furthermore, the prevalence of the benzofuran scaffold in a multitude of biologically active compounds suggests that this compound will continue to be a valuable tool for the discovery and development of new therapeutic agents. While the biological profile of the parent amine is not yet fully characterized, the extensive research into its derivatives provides a strong rationale for its continued investigation as a source of novel drug candidates. Future studies focusing on the specific biological activities and mechanisms of this compound are warranted to fully unlock its therapeutic potential.

References

- 1. CN101607950B - Method for preparing 5-amino benzofuran carboxylic ester - Google Patents [patents.google.com]

- 2. This compound | C8H7NO | CID 1477152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | 58546-89-7 | ICA54689 | Biosynth [biosynth.com]

- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 16. Antibacterial benzofuran neolignans and benzophenanthridine alkaloids from the roots of Zanthoxylum capense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticancer Evaluation of Novel Benzofuran-Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Benzofuran-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzofuran-5-amine (CAS No. 58546-89-7). Due to the limited availability of direct experimental spectra in public literature, this guide combines predicted data, analysis of closely related compounds, and established spectroscopic principles to offer a robust profile for this compound. The information herein is intended to support research, drug development, and quality control activities.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Monoisotopic Mass: 133.052763847 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on established principles and data from analogous compounds, such as ethyl 5-aminobenzofuran-2-carboxylate.[3]

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H2 | ~7.5 - 7.6 | d | ~2.2 | 1H |

| H3 | ~6.6 - 6.7 | d | ~2.2 | 1H |

| H4 | ~7.0 - 7.1 | d | ~2.0 | 1H |

| H6 | ~6.8 - 6.9 | dd | ~8.5, 2.0 | 1H |

| H7 | ~7.3 - 7.4 | d | ~8.5 | 1H |

| -NH₂ | ~3.5 - 4.5 (broad) | s | - | 2H |

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on the solvent, concentration, and temperature, and may appear as a broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~145 |

| C3 | ~106 |

| C3a | ~128 |

| C4 | ~110 |

| C5 | ~140 |

| C6 | ~115 |

| C7 | ~112 |

| C7a | ~150 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. As a primary aromatic amine, this compound is expected to exhibit characteristic N-H and C-N stretching vibrations.[4]

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3450 - 3400 | Medium |

| N-H Symmetric Stretch | ~3350 - 3300 | Medium |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium-Weak |

| N-H Bend (Scissoring) | ~1650 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium-Strong |

| Aromatic C-N Stretch | ~1335 - 1250 | Strong |

| C-O-C Stretch | ~1250 - 1050 | Strong |

| N-H Wag | ~910 - 665 | Broad, Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion Assignment | Notes |

| 133 | [C₈H₇NO]⁺ | Molecular Ion (M⁺) |

| 105 | [M - CO]⁺ | Loss of carbon monoxide |

| 104 | [M - HCN]⁺ | Loss of hydrogen cyanide from the amine group and aromatic ring |

| 78 | [C₆H₄N]⁺ | Fragmentation of the benzofuran ring |

| 77 | [C₆H₅]⁺ | Phenyl cation fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for 1-Benzofuran-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes to 1-Benzofuran-5-amine, a crucial intermediate in the development of novel therapeutics.[1] The benzofuran scaffold and its derivatives are of significant interest to medicinal chemists due to their wide range of biological activities.[2][3] This document outlines key synthesis methodologies, complete with experimental protocols and quantitative data to facilitate research and development.

Pathway 1: Reduction of a Nitrobenzofuran Intermediate

A prevalent and well-documented method for the synthesis of this compound involves the reduction of a 5-nitrobenzofuran precursor. This multi-step pathway typically commences with the nitration of salicylaldehyde, followed by the construction of the furan ring and subsequent reduction of the nitro group.[4][5]

Experimental Protocol:

Step 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde

A solution of salicylaldehyde (1 mmol) in acetic acid (10 cm³) is cooled to 0°C. Nitric acid (5 cm³) is then added dropwise to the solution.[4]

Step 2: Synthesis of ethyl 5-nitrobenzofuran-2-carboxylate

To a solution of 5-nitro salicylaldehyde (1 mmol) in N-methyl pyrrolidine (NMP) (8 cm³), sodium carbonate (Na₂CO₃) (2.5 mmol) is added, and the mixture is stirred for 30 minutes. Ethyl bromoacetate (1.5 mmol) is then added, and the reaction is stirred overnight at 100°C.[4] This reaction builds the benzofuran core in good yields and purity.[4][5]

Step 3: Synthesis of ethyl 5-aminobenzofuran-2-carboxylate

The ethyl 5-nitrobenzofuran-2-carboxylate is then reduced to the corresponding amine.[4][5] While the specific reducing agent and conditions can vary, this step typically proceeds in excellent yields.[4]

Quantitative Data Summary:

| Intermediate Compound | Starting Material | Reagents | Yield | Reference |

| 2-hydroxy-5-nitrobenzaldehyde | Salicylaldehyde | Nitric acid, Acetic acid | Good | [4] |

| ethyl 5-nitrobenzofuran-2-carboxylate | 5-nitro salicylaldehyde | Ethyl bromoacetate, Na₂CO₃, NMP | Good | [4] |

| ethyl 5-aminobenzofuran-2-carboxylate | ethyl 5-nitrobenzofuran-2-carboxylate | Reducing agent | Excellent | [4] |

Synthesis Pathway Diagram:

Caption: Reduction of a nitrobenzofuran intermediate.

Pathway 2: Smiles Rearrangement of a Hydroxybenzofuran

An alternative approach to synthesize 5-aminobenzofuran is through a Smiles rearrangement of 5-hydroxybenzofuran. This method offers a facile conversion from the hydroxy to the amino derivative.[6]

Experimental Protocol:

The conversion of 4- and 5-hydroxybenzofuran into their amino derivatives is achieved with good to high overall yields via a Smiles rearrangement using ammonia or primary amines and sodium bisulphite.[6] The synthesis of the precursor, 5-hydroxybenzofuran, can be accomplished through the cyclization and subsequent demethylation of 5-methoxybenzofuran.[6]

Quantitative Data Summary:

| Product | Starting Material | Reagents | Yield | Reference |

| 5-aminobenzofuran | 5-hydroxybenzofuran | Ammonia, Sodium bisulphite | 75% | [6] |

Synthesis Pathway Diagram:

Caption: Smiles rearrangement of 5-hydroxybenzofuran.

Concluding Remarks

The synthesis of this compound is a critical step for the development of various pharmacologically active compounds. The pathways presented here, namely the reduction of a nitro intermediate and the Smiles rearrangement of a hydroxy precursor, represent robust and validated methods for obtaining this key building block. The choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and overall process efficiency. Further research into novel and more efficient synthetic methodologies continues to be an active area of investigation, driven by the therapeutic potential of benzofuran derivatives.[5][7]

References

- 1. nbinno.com [nbinno.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

1-Benzofuran-5-amine: A Technical Guide to a Versatile Natural Product Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-5-amine, a synthetic derivative of the naturally ubiquitous benzofuran scaffold, is a molecule of significant interest in medicinal chemistry. While not a natural product itself, its core structure is present in a vast array of bioactive natural compounds, rendering it a valuable natural product analog for drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential as an anticancer and antimicrobial agent, and its role in modulating key cellular signaling pathways. This document consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of associated biological pathways and workflows to serve as a resource for researchers in the field.

Introduction: The Benzofuran Scaffold in Nature and Medicine

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1][2] Naturally occurring benzofurans, isolated from a wide variety of plants and microorganisms, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] Notable examples of natural products containing the benzofuran core include ailanthoidol, known for its antiviral and antifungal activities, and various compounds isolated from the plant Ageratum conyzoides.[4][5]

The therapeutic importance of this scaffold is further underscored by the number of approved drugs that feature a benzofuran core, such as the antiarrhythmic agent amiodarone.[1] this compound, as a synthetic analog, provides a valuable platform for the development of novel therapeutic agents, leveraging the inherent bioactivity of the benzofuran nucleus while allowing for synthetic diversification to optimize pharmacological properties.[6] This guide will delve into the synthetic pathways to access this compound, its known and potential biological activities, and the experimental methodologies used to evaluate its efficacy.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from salicylaldehyde. The general strategy involves the formation of a 5-nitrobenzofuran intermediate, followed by the reduction of the nitro group to the desired amine. A common route is the synthesis of an ester derivative, ethyl 5-aminobenzofuran-2-carboxylate, which can then be decarboxylated.[7]

Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate

A plausible synthetic route to the key intermediate, ethyl 5-aminobenzofuran-2-carboxylate, is outlined below.[7]

Step 1: Nitration of Salicylaldehyde Salicylaldehyde is nitrated to introduce a nitro group at the 5-position of the benzene ring, yielding 2-hydroxy-5-nitrobenzaldehyde.

Step 2: Formation of the Benzofuran Ring The resulting 2-hydroxy-5-nitrobenzaldehyde is reacted with ethyl bromoacetate in the presence of a base (e.g., sodium carbonate) to form ethyl 5-nitrobenzofuran-2-carboxylate.

Step 3: Reduction of the Nitro Group The nitro group of ethyl 5-nitrobenzofuran-2-carboxylate is then reduced to an amine using a reducing agent such as Raney Nickel under a hydrogen atmosphere, yielding ethyl 5-aminobenzofuran-2-carboxylate.[7]

Decarboxylation to this compound

The final step to obtain this compound is the decarboxylation of the corresponding carboxylic acid. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by a decarboxylation reaction, which can be facilitated by heat or a catalyst.[8][9]

Experimental Protocol: Synthesis of Ethyl 5-aminobenzofuran-2-carboxylate [7]

-

Materials: 5-nitrobenzofuran-2-carboxylate, Ethanol, Raney-Ni, Hydrogen gas.

-

Procedure:

-

Dissolve ethyl 5-nitrobenzofuran-2-carboxylate (1 mmol) in ethanol under a nitrogen atmosphere.

-

Add Raney-Ni (3.0 mmol) to the reaction mixture.

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the reaction mixture for 6 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-aminobenzofuran-2-carboxylate.

-

Biological Activity of this compound and its Analogs

While specific biological data for this compound is limited, the extensive research on its derivatives and the broader class of benzofurans provides strong evidence for its potential as a bioactive compound. The amino group at the 5-position is a key functional group that can be readily modified to generate libraries of compounds for screening.[1]

Antimicrobial Activity

This compound has been reported to exhibit potent antibacterial activity, particularly against Gram-positive bacteria.[10] It has been suggested for use as an antimicrobial agent in applications such as oral baths at concentrations of 15 mg/L or higher.[10] The broader class of aminobenzofurans has also shown promise as antimicrobial agents.[4]

Quantitative Antimicrobial Data

| Compound | Organism/Assay | Activity | Reference |

| This compound | Gram-positive bacteria | Active at ≥ 15 mg/L | [10] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

-

Materials: Mueller-Hinton agar plates, sterile cotton swabs, bacterial culture (e.g., Staphylococcus aureus), filter paper disks, solution of this compound at a known concentration, incubator.

-

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Aseptically place filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.

-

Anticancer Activity

Quantitative Anticancer Data for Benzofuran Derivatives

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Benzofuran-isatin conjugate | SW-620 (colorectal) | 8.7 | [14] |

| Benzofuran-isatin conjugate | HT-29 (colorectal) | 9.4 | [14] |

| 3-Amidobenzofuran | MDA-MB-231 (breast) | 3.01 | [11] |

| 3-Amidobenzofuran | HCT-116 (colon) | 5.20 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: 96-well plates, cancer cell line (e.g., MCF-7), cell culture medium, this compound solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), microplate reader.

-

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Modulation of Signaling Pathways

Benzofuran derivatives have been shown to exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

NF-κB and MAPK Signaling Pathways

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are key regulators of the inflammatory response. Some benzofuran derivatives have been shown to inhibit the activation of these pathways, leading to a reduction in the production of pro-inflammatory mediators.

Experimental Protocol: Western Blot for NF-κB Activation

-

Materials: Cell culture of relevant cells (e.g., macrophages), this compound, lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα), HRP-conjugated secondary antibody, ECL detection reagent, imaging system.

-

Procedure:

-

Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the target proteins.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on protein expression and phosphorylation.

-

Conclusion and Future Perspectives

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. Its structural analogy to a wide range of bioactive natural products, combined with its synthetic tractability, makes it an attractive starting point for medicinal chemistry campaigns. While quantitative biological data for the parent compound is still emerging, the demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this scaffold.

Future research should focus on a more detailed biological characterization of this compound itself, including the determination of its IC50 and MIC values against a broad panel of cancer cell lines and microbial strains. Further investigation into its mechanism of action, particularly its effects on key signaling pathways, will be crucial for its development as a potential therapeutic lead. The generation of a diverse library of derivatives based on the this compound core will undoubtedly lead to the discovery of new and potent drug candidates.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Synthesis, characterization and antibacterial activity of Cu (II) and Zn (II) complexes of 5-aminobenzofuran-2-carboxylate Schiff base ligands | Semantic Scholar [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. tandfonline.com [tandfonline.com]

- 8. afinitica.com [afinitica.com]

- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 10. This compound | 58546-89-7 | ICA54689 | Biosynth [biosynth.com]

- 11. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Aminobenzofuran Compounds: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The introduction of an amino group to this heterocyclic system gives rise to aminobenzofurans, a chemical class that has garnered significant attention for its therapeutic potential. These compounds have demonstrated promising activity in several key areas of drug discovery, including oncology, neurodegenerative diseases, and infectious diseases.[1][2] Their biological effects are often attributed to their ability to modulate the activity of key proteins involved in disease progression, such as protein kinases and efflux pumps.[3][4] This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of aminobenzofuran compounds, with a focus on quantitative data and detailed experimental methodologies to aid in drug development efforts.

Synthetic Strategies for Aminobenzofuran Scaffolds

The biological activity of aminobenzofuran derivatives is highly dependent on the position and nature of substituents on the benzofuran core. Consequently, a variety of synthetic methods have been developed to access a diverse range of these compounds. Key strategies include the functionalization of a pre-formed benzofuran ring or the concurrent construction of the ring system with the desired amino functionality.

Key Synthetic Methodologies

Several robust methods are commonly employed for the synthesis of aminobenzofurans:

-

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution provides a valuable route to 4-aminobenzofurans from readily available 4-hydroxybenzofuran precursors.[3]

-

Reduction of Nitrobenzofurans: A widely used and effective method involves the reduction of a nitrobenzofuran intermediate to the corresponding aminobenzofuran. This transformation can be achieved using various reducing agents, with stannous chloride (SnCl₂) and catalytic hydrogenation being common choices.[3]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the direct formation of carbon-nitrogen bonds by coupling an amine with a halo-benzofuran, offering broad substrate scope and functional group tolerance.[5][6]

-

Cycloaddition and Cyclization Reactions: Novel approaches, such as the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides, provide efficient pathways to 2-aminobenzofuran scaffolds.

Figure 1: General synthetic workflow for aminobenzofuran derivatives.

Biological Activities and Therapeutic Applications

Aminobenzofuran derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the antiproliferative and cytotoxic effects of aminobenzofurans against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and pathways that are critical for cancer cell growth and survival.

Table 1: Antiproliferative Activity of Aminobenzofuran Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzofuran-proximicin analogue (23(16)) | U-87 MG (Glioblastoma) | 15.67 | [1] |

| Benzofuran-N-aryl piperazine conjugate (7) | HeLa (Cervical Cancer) | 0.03 | [1] |

| Benzofuran-N-aryl piperazine conjugate (7) | MCF-7 (Breast Cancer) | 12.3 | [1] |

| 2-Benzoyl-3-methyl-6-ethoxybenzofuran (8) | MDA-MB-231 (Breast Cancer) | 8.36 | [1] |

| N-Phenyl-benzofuran carboxamides (12, 13) | Various (ACHN, HCT15, etc.) | 2.20 - 5.86 | [1] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast Cancer) | 3.01 | [7] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon Carcinoma) | 5.20 | [7] |

| 2-Acetyl-7-phenylaminobenzofuran (27) | MDA-MB-468 (Breast Cancer) | 0.16 | [7] |

| 2-Acetylbenzofuran hybrid (26) | EGFR Kinase | 0.93 | [7] |

| Benzofuran-piperazine hybrid (9h) | Panc-1 (Pancreatic) | 0.94 | [8] |

| Benzofuran-piperazine hybrid (9h) | MCF-7 (Breast Cancer) | 2.92 | [8] |

| Benzofuran-piperazine hybrid (13b) | Panc-1 (Pancreatic) | 1.04 | [8] |

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Aminobenzofurans have emerged as potent inhibitors of several kinases, including Cyclin-Dependent Kinase 2 (CDK2), which plays a key role in cell cycle progression.[8]

Table 2: Kinase Inhibitory Activity of Aminobenzofuran Derivatives

| Compound Series | Target Kinase | IC₅₀ (nM) | Reference |

| Benzofuran-piperazine-thiosemicarbazide (9h) | CDK2 | 40.91 | [9] |

| Benzofuran-piperazine-semicarbazide (11d) | CDK2 | 41.70 | [9] |

| Benzofuran-piperazine-semicarbazide (11e) | CDK2 | 46.88 | [9] |

| Benzofuran-piperazine-acylhydrazone (13c) | CDK2 | 52.63 | [9] |

| Staurosporine (Reference) | CDK2 | 56.76 | [9] |

Activity in Neurodegenerative Diseases

In the context of Alzheimer's disease, aminobenzofuran derivatives have been investigated as inhibitors of cholinesterase enzymes (AChE and BuChE), which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, some derivatives have shown the ability to inhibit the aggregation of β-amyloid peptides, a key pathological hallmark of the disease.[7][10]

Table 3: Anti-Alzheimer's Disease Activity of Aminobenzofuran Derivatives

| Compound Derivative | Target | IC₅₀ (µM) | Reference |

| 3-Aminobenzofuran (5a) | AChE | 0.81 | [10] |

| 3-Aminobenzofuran (5f) (2-fluorobenzyl moiety) | AChE | 0.64 | [7][10] |

| 3-Aminobenzofuran (5f) (2-fluorobenzyl moiety) | BuChE | 2.11 | [10] |

| 2-Arylbenzofuran derivative (Compound 1) | AChE | 0.34 | [11] |

| 2-Arylbenzofuran derivative (Compound 1) | BuChE | 0.88 | [11] |

| Benzofuran-Donepezil equivalent (C7) | AChE | 0.39 (µg/mL) | [12] |

Inhibition of P-glycoprotein (P-gp)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain aminobenzofuran derivatives have been identified as potent P-gp inhibitors, capable of reversing MDR and sensitizing cancer cells to conventional chemotherapeutic agents.[13][14][15]

Table 4: P-glycoprotein (P-gp) Inhibitory Activity of Aminobenzofuran Derivatives

| Compound Derivative | Activity Metric | Value | Reference |

| Compound 43 | P-gp inhibitory activity increase (at 5 µM) | 11.12-fold | [13][14] |

| Compound 43 | Sensitization of KBvin cells to Vincristine (at 2.5 µM) | 246.43-fold | [13][14] |

| Compound 43 | Sensitization of KBvin cells to Paclitaxel (at 2.5 µM) | 38.72-fold | [13][14] |

| Compound 43 | Sensitization of KBvin cells to Doxorubicin (at 2.5 µM) | 5.16-fold | [13][14] |

Mechanisms of Action: Visualized Pathways

Understanding the molecular mechanisms by which aminobenzofurans exert their biological effects is crucial for rational drug design. Visualizing these pathways can provide clear insights into their points of intervention.

Inhibition of the CDK2/Cyclin E Pathway

The transition from the G1 to the S phase of the cell cycle is a critical control point regulated by the CDK2/Cyclin E complex.[3] This complex phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis.[14] Aminobenzofuran-based CDK2 inhibitors block this phosphorylation event, leading to cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.[14]

References

- 1. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjpbcs.com [rjpbcs.com]

- 12. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

Substituted benzofurans represent a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3] Their prevalence in medicinal chemistry, particularly in the development of anticancer, anti-inflammatory, and antimicrobial agents, underscores the importance of understanding their discovery, isolation, and synthesis.[4][5][6] This technical guide provides a comprehensive overview of these aspects, complete with detailed experimental protocols, comparative data, and visualizations of relevant signaling pathways.

Section 1: Discovery and Isolation from Natural Sources

Benzofuran derivatives are widely distributed in the plant kingdom, with notable examples found in species such as Tephrosia purpurea.[7][8][9] The isolation of these compounds is a critical first step in their characterization and subsequent development as potential therapeutic agents.

General Protocol for Isolation of Substituted Benzofurans from Plant Material

This protocol provides a general framework for the isolation of substituted benzofurans from a plant source, exemplified by the procedures used for Tephrosia purpurea.

1.1.1. Extraction:

-

Maceration: Air-dried and powdered plant material (e.g., aerial parts or seeds) is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol. This process is typically carried out at room temperature over several days with periodic agitation.

-

Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude extracts.

1.1.2. Chromatographic Separation:

-

Column Chromatography: The crude extract showing the most promising activity (often the ethyl acetate or methanol extract for moderately polar benzofurans) is subjected to column chromatography over silica gel.

-

Elution Gradient: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected systematically.

-

Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds with similar retention factors (Rf values). Fractions with the desired compound(s) are pooled.

1.1.3. Purification:

-

Preparative TLC or Repeated Column Chromatography: The pooled fractions are further purified using preparative TLC or repeated column chromatography with a shallower solvent gradient to isolate the individual compounds.

-

Recrystallization: The purified solid compound is dissolved in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture like petroleum ether-ethyl acetate) and allowed to cool slowly.[10] The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

1.1.4. Structure Elucidation:

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.[10]

Section 2: Synthesis of Substituted Benzofurans

The synthetic accessibility of substituted benzofurans has been greatly advanced through the development of various catalytic and non-catalytic methods. These approaches offer versatility in introducing a wide range of substituents at different positions of the benzofuran core.

Palladium-Catalyzed Synthesis Methods

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of benzofuran rings.[11]

This is a powerful one-pot method for the synthesis of 2-substituted benzofurans from o-halophenols and terminal alkynes.[8]

Experimental Protocol:

-

Reaction Setup: To a Schlenk tube under an inert atmosphere (e.g., Argon), add the o-iodophenol (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., DMF or triethylamine) and a base (e.g., triethylamine or K₂CO₃).

-

Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 60-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.[12][13]

The Suzuki-Miyaura coupling is a versatile method for the synthesis of 2-arylbenzofurans by coupling a 2-halobenzofuran with an arylboronic acid.[4][14]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, dissolve the 2-bromobenzofuran (1.0 equiv.) and the arylboronic acid (1.2-1.5 equiv.) in a solvent system such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃.

-

Reaction Conditions: Heat the mixture to reflux (80-100 °C) for 4-12 hours under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated.

-

Purification: The residue is purified by column chromatography or recrystallization.[15]

Copper-Catalyzed Synthesis Methods

Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods for benzofuran synthesis.[16]

Experimental Protocol: Intramolecular Cyclization of o-alkynylphenols

-

Reaction Setup: Dissolve the o-alkynylphenol (1.0 equiv.) in a suitable solvent such as DMF or DMSO.

-

Catalyst and Base: Add a copper(I) catalyst, such as CuI (5-10 mol%), and a base, for instance, K₂CO₃ or Cs₂CO₃.

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C for 2-8 hours.

-

Work-up and Purification: Follow the standard work-up and purification procedures as described for the palladium-catalyzed reactions.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of substituted benzofurans, often leading to higher yields and shorter reaction times.[1][3][17][18][19]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [3]

-

Reaction Setup: In a microwave vessel, combine the 3-bromocoumarin (1.0 equiv.) with ethanol and sodium hydroxide.

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at a specified power (e.g., 300W) and temperature (e.g., 79 °C) for a short duration (e.g., 5 minutes).[3]

-

Work-up: After cooling, concentrate the reaction mixture, dissolve the residue in water, and acidify with HCl to precipitate the benzofuran-2-carboxylic acid.

-

Purification: The product is collected by filtration and can be purified by recrystallization.

Section 3: Quantitative Data on Benzofuran Synthesis and Biological Activity

The efficiency of synthetic methods and the biological potency of the resulting compounds are critical parameters for drug development.

Comparative Yields of Synthetic Methods

The choice of synthetic route can significantly impact the overall yield of the desired substituted benzofuran.

| Synthesis Method | Catalyst System | Typical Yield (%) | Reference(s) |

| Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂ / CuI | 60-95% | [8] |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 70-98% | [4][14] |

| Copper-Catalyzed Cyclization | CuI | 65-90% | [16] |

| Microwave-Assisted Perkin Rearrangement | None (Base-mediated) | 85-95% | [3] |

Anticancer Activity of Substituted Benzofurans

Numerous substituted benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Halogenated Benzofurans | K562 (Leukemia) | 5.0 | [6] |

| Halogenated Benzofurans | HL60 (Leukemia) | 0.1 | [6] |

| Benzofuran-Chalcone Hybrids | MCF-7 (Breast) | 2-10 | [6] |

| Benzofuran-Triazole Hybrids | HCT-116 (Colon) | 0.87 | [5] |

| Benzofuran-Triazole Hybrids | A549 (Lung) | 0.57 | [5] |

| Oxindole-Benzofuran Hybrids | MCF-7 (Breast) | 2.27-12.9 | [5] |

| Benzofuran-Indole Hybrids | PC9 (Lung) | 0.32 | [20] |

| Benzofuran-Indole Hybrids | A549 (Lung) | 0.89 | [20] |

| Benzofuranyl Thiosemicarbazones | HePG2 (Liver) | 9.73 | [21] |

| Benzofuranyl Thiosemicarbazones | Hela (Cervical) | 7.94 | [21] |

Section 4: Signaling Pathways Modulated by Substituted Benzofurans

Substituted benzofurans exert their pharmacological effects, particularly their anti-inflammatory and anticancer activities, by modulating key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival. Certain substituted benzofurans have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[2][3] The inhibitory mechanism often involves the prevention of the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB.[22][23][24]

References

- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 13. Purification [chem.rochester.edu]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions [mdpi.com]

- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 18. [PDF] Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells [mdpi.com]

- 21. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Suppression of p65 phosphorylation coincides with inhibition of IkappaBalpha polyubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Theoretical Properties of 1-Benzofuran-5-amine

Abstract

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] Its benzofuran core is a common motif in a variety of biologically active compounds, including those with antitumor, anti-inflammatory, and antiviral properties.[2][3][4] This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, spectral data, and quantum chemical properties. Furthermore, it explores its role in synthetic chemistry and potential biological activities, offering insights for researchers in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | [1][5][6] |

| Molecular Weight | 133.15 g/mol | [1][5][6] |

| CAS Number | 58546-89-7 | [1][5][6] |

| Boiling Point | 259.8 °C | [1] |

| Physical Form | Liquid | |

| IUPAC Name | This compound | [5] |

| SMILES | C1=CC2=C(C=CO2)C=C1N | [1][5][7] |

| InChI | InChI=1S/C8H7NO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H,9H2 | [5][7] |

| InChIKey | GMOLCSICTCPZCU-UHFFFAOYSA-N | [5][7] |

| Predicted XlogP | 1.6 | [5][7] |

| Polar Surface Area | 39.2 Ų | [5] |

Spectral Properties

Detailed experimental spectra for this compound are not widely published; however, its spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and furan rings, as well as a signal for the amine (-NH₂) protons. The aromatic protons will likely appear in the range of 6.5-7.5 ppm. The amine protons typically exhibit a broad signal whose chemical shift is dependent on the solvent and concentration.[8]

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the aromatic rings will resonate in the downfield region, typically between 100 and 160 ppm. Carbons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functional groups. Primary amines typically exhibit a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹.[8] Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan ring will also be present.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (133.15). Fragmentation patterns would likely involve the loss of small molecules such as HCN or CO, which is characteristic of aromatic amines and furans.

Quantum Chemical Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are valuable for predicting the electronic structure and reactivity of molecules like this compound.[9]

-